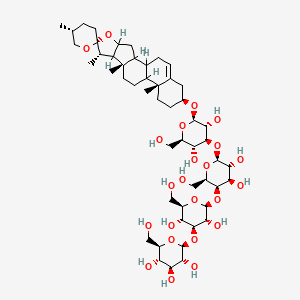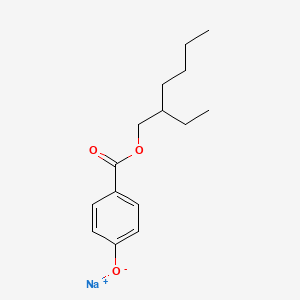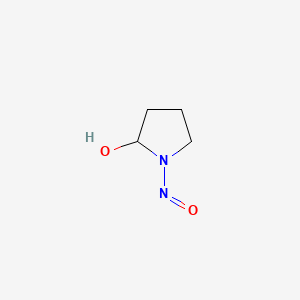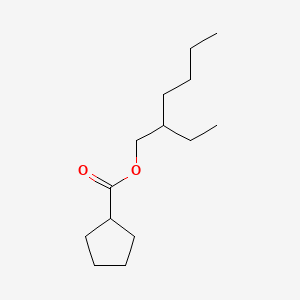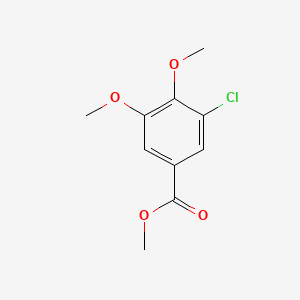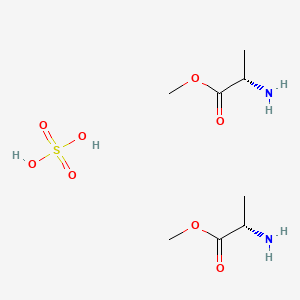
Bis(O-methyl-L-alanine) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(O-methyl-L-alanine) sulphate is a chemical compound with the molecular formula C8H20N2O8S and a molar mass of 304.318 g/mol It is known for its unique structure, which includes two O-methyl-L-alanine moieties linked by a sulphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(O-methyl-L-alanine) sulphate typically involves the esterification of L-alanine followed by the introduction of a sulphate group. The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the esterification process. The sulphate group is then introduced using sulphuric acid under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors where L-alanine is reacted with methanol in the presence of a catalyst. The subsequent sulphation step is carried out in a controlled environment to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization and filtration to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(O-methyl-L-alanine) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like hydrogen or metal hydrides.
Substitution: The sulphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the sulphate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Bis(O-methyl-L-alanine) sulphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism by which bis(O-methyl-L-alanine) sulphate exerts its effects involves its interaction with specific molecular targets. The sulphate group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s structure allows it to interact with proteins and other biomolecules, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Bis-thiourea isomers: These compounds have similar structural features and are used in metal binding and coordination chemistry.
Bis(pyrazolyl)methanes: These compounds are used in various applications, including as chelating agents and in medicinal chemistry.
Uniqueness: Bis(O-methyl-L-alanine) sulphate is unique due to its specific structure, which includes two O-methyl-L-alanine moieties linked by a sulphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
93923-86-5 |
|---|---|
Molekularformel |
C8H20N2O8S |
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
methyl (2S)-2-aminopropanoate;sulfuric acid |
InChI |
InChI=1S/2C4H9NO2.H2O4S/c2*1-3(5)4(6)7-2;1-5(2,3)4/h2*3H,5H2,1-2H3;(H2,1,2,3,4)/t2*3-;/m00./s1 |
InChI-Schlüssel |
SPABVOODSCAAQZ-QHTZZOMLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)N.C[C@@H](C(=O)OC)N.OS(=O)(=O)O |
Kanonische SMILES |
CC(C(=O)OC)N.CC(C(=O)OC)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


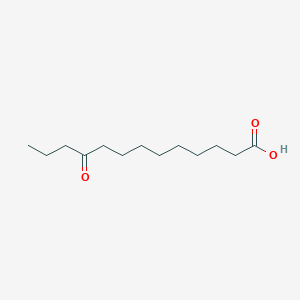
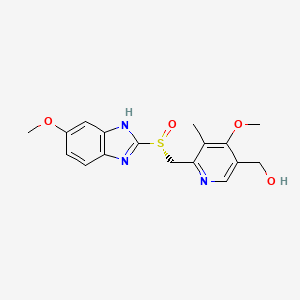
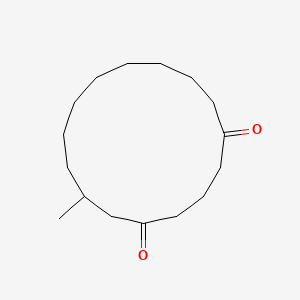


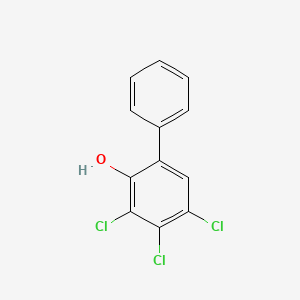
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)

